Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate
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Overview
Description
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene, featuring a methyl group, a ketone, and a carboxylate ester. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis of a 4-carbetoxy derivative followed by decarboxylation.
Oxidation: The oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid can yield this compound.
Cyclization: Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is another route to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for yield and efficiency. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction typically yields alcohols.
Scientific Research Applications
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-cyclohexene-1-carboxylate: Lacks the ketone group present in methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate.
Methylcyclohexene: A simpler compound with only a methyl group attached to the cyclohexene ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both a ketone and an ester group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate is a compound of significant interest in the field of organic chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound has a molecular formula of C8H10O3 and a molecular weight of approximately 154.165 g/mol. Its structure features a cyclohexene ring with a carboxylate group and a ketone, which contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanedione derivatives with various reagents under controlled conditions. For instance, one method involves the use of dimedone and isatin in the presence of triethylamine, yielding the desired compound with moderate to high yields (around 79%) .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In one study, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 100 µg/mL . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Enzyme Inhibition
This compound has also been identified as a potential inhibitor of specific enzymes. Notably, it targets 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme involved in the tyrosine metabolic pathway. HPPD inhibitors are particularly valuable in agricultural applications for controlling resistant weed species. The inhibition is believed to stem from the compound's ability to mimic natural substrates, thus competing for active sites on the enzyme .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound alongside traditional antibiotics. Results indicated that it could serve as an adjunct therapy in treating resistant infections .
- Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited HPPD activity by up to 70% at optimal concentrations, suggesting its potential utility in herbicide formulations .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-methyl-3-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H2,1-2H3 |
InChI Key |
REGHUENXRNRBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
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